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cis-Hexahydro-1H-thieno[3,4-c]pyrrole

Cat. No.: B2893253
CAS No.: 741653-34-9
M. Wt: 129.22
InChI Key: IELORWUAPRVYLB-OLQVQODUSA-N
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Description

Cis-Hexahydro-1H-thieno[3,4-c]pyrrole is a saturated heterocyclic compound featuring a pyrrole (B145914) ring fused to a thiophene (B33073) ring. Its fully saturated, or "hexahydro," nature distinguishes it from its aromatic counterparts, imparting a distinct three-dimensional geometry. This specific cis-configuration denotes the spatial arrangement at the ring fusion, a critical feature that influences its chemical behavior and potential applications. While not as extensively documented in applied research as its unsaturated analogs, its structure represents an important motif in synthetic and medicinal chemistry.

Chemical Identity of this compound and its Hydrochloride Salt

Identifier This compound This compound hydrochloride
CAS Number 741653-34-9 achemblock.commolcore.com 179339-70-9 synthonix.combldpharm.com
Molecular Formula C₆H₁₁NS achemblock.commolcore.com C₆H₁₁NS·HCl synthonix.com
Molecular Weight 129.22 g/mol achemblock.commolcore.com 165.68 g/mol synthonix.combldpharm.com
Synonyms (3aR,6aS)-hexahydro-1H-thieno[3,4-c]pyrrole achemblock.comchemicalbook.com N/A

The bicyclic thienopyrrole scaffold, which forms the core of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile foundation for the development of novel therapeutic agents.

The fusion of a sulfur-containing thiophene ring with a nitrogen-containing pyrrole ring gives rise to a unique combination of physicochemical properties. Thienopyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. Their utility is not confined to medicine; the electronic properties of aromatic thienopyrroles make them valuable in materials science, particularly for creating organic semiconductors and components for solar cells.

The journey into fused pyrrole and thiophene systems is built upon the foundational discoveries of their parent monocyclic heterocycles. The history of heterocyclic chemistry dates back to the early 19th century with the initial discovery and characterization of compounds like furan (B31954), followed shortly by pyrrole and thiophene. nih.gov Thiophene was famously isolated in 1882 by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. nih.gov

Early synthetic methods, such as the Paal-Knorr synthesis, provided routes to these individual five-membered rings from 1,4-dicarbonyl compounds. nih.gov The conceptual and synthetic leap to fused bicyclic and polycyclic systems represented a significant evolution in the field. For decades, chemists have developed increasingly sophisticated methods to construct these more complex architectures.

In recent years, the evolution has accelerated with the advent of modern catalytic processes. Techniques such as the Buchwald-Hartwig amination and other palladium-catalyzed cross-coupling reactions have enabled the systematic and controlled synthesis of extended, ladder-type fused systems known as S,N-heteroacenes. This has allowed for the precise tuning of electronic and physical properties by varying the number and arrangement of the fused thiophene and pyrrole rings, driving innovation in organic electronics. fishersci.comnih.gov

While much of the application-oriented research has centered on aromatic thienopyrroles for their electronic properties, the academic inquiry into saturated analogs like this compound is driven by a different, yet equally important, rationale. The significance of this specific compound lies primarily in its role as a rigid, stereochemically defined building block for chemical synthesis.

In drug discovery, there is a growing emphasis on moving away from flat, two-dimensional aromatic molecules towards more three-dimensional, saturated (sp³-rich) structures. nih.govresearchgate.net Saturated heterocyclic systems often lead to improved pharmacological profiles, including better solubility, metabolic stability, and the potential for more specific interactions with biological targets. researchgate.netbohrium.com The fixed "cis" geometry of the ring fusion in this compound provides a conformationally constrained scaffold. This rigidity is highly desirable in rational drug design, as it reduces the entropic penalty of binding to a target and allows for the precise spatial orientation of appended functional groups.

Evidence from synthetic chemistry shows that related saturated pyrrole-based bicyclic systems, such as hexahydropyrrolo[3,4-c]pyrrole, are used as key intermediates in the multi-step synthesis of more complex bioactive molecules and fused heterocyclic systems. chemimpex.comrsc.orgresearchgate.net Therefore, the focused academic inquiry on this compound is predicated on its value as a versatile synthetic intermediate, offering a structurally robust and stereochemically defined platform for constructing novel compounds in medicinal chemistry and other areas of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NS B2893253 cis-Hexahydro-1H-thieno[3,4-c]pyrrole CAS No. 741653-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELORWUAPRVYLB-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CSC[C@@H]2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cis Hexahydro 1h Thieno 3,4 C Pyrrole and Its Congeners

Stereoselective Approaches to cis-Diastereomer Construction

Achieving the desired cis-diastereomer of the hexahydro-1H-thieno[3,4-c]pyrrole core is paramount for its application in medicinal chemistry and materials science. Several stereoselective strategies have been developed to control the fusion stereochemistry of the bicyclic system.

Diastereoselective [3+2] Cycloaddition Reactions in Fused Pyrrolidine (B122466) Synthesis

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is a powerful tool for the diastereoselective synthesis of pyrrolidine rings. This methodology can be applied to construct fused bicyclic systems with high stereocontrol. The reaction involves the condensation of an α-amino acid or its ester with an aldehyde to generate an azomethine ylide in situ, which then reacts with a dipolarophile, such as a maleimide (B117702), to form the pyrrolidine ring. rsc.org

For instance, the reaction between an α-amino acid methyl ester and 2-nitrobenzaldehyde (B1664092) generates an ester-stabilized azomethine ylide. This intermediate can then react with maleimide to form a hexahydropyrrolo[3,4-c]pyrrole core structure. rsc.org This approach has been successfully employed in the synthesis of various pyrrolidine-containing fused heterocycles. researchgate.netnih.gov The diastereoselectivity of the cycloaddition is a key feature, often yielding a single major diastereomer. researchgate.net This strategy is highly efficient, combining multiple components in a single step to rapidly build molecular complexity. nih.gov The versatility of this reaction allows for the synthesis of diverse scaffolds by varying the amino acid, aldehyde, and dipolarophile components. researchgate.net

A notable application of this method led to the synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines through a sequential [3+2] cycloaddition followed by further transformations. rsc.org

Intramolecular Cyclization Strategies for Ring Closure

Intramolecular cyclization offers another robust pathway to the thieno[3,4-c]pyrrole nucleus. A key strategy involves an intramolecular 1,3-dipolar cycloaddition of an azide (B81097). This approach was used to synthesize the parent aromatic ring system, 4H-thieno[3,4-c]pyrrole. researchgate.netrsc.org In this synthesis, an azide precursor undergoes an intramolecular cycloaddition to form a dihydrotriazole (B8588859) intermediate, which then, through an acid-catalyzed 1,3-dipolar cycloreversion, yields the target thienopyrrole. researchgate.netrsc.org While this produces the unsaturated system, subsequent reduction of the pyrrole (B145914) and thiophene (B33073) rings would provide the desired saturated cis-hexahydro-1H-thieno[3,4-c]pyrrole framework. The facile cycloaddition highlights a tautomeric equilibrium between two forms of the thienopyrrole system, which is crucial for its reactivity. researchgate.net

Thia-Prins Bicyclization for Azathia-Bicycle Assembly

The Thia-Prins bicyclization is a novel and highly stereoselective cascade process for assembling fused azathia-bicyclic systems. acs.orgacs.org This reaction involves the coupling of a homoallylic mercaptan with an aldehyde, catalyzed by a Lewis acid such as Indium(III) bromide (InBr₃). acs.orgnih.gov This methodology provides an efficient route to structures like octahydrothiopyrano[4,3-b]pyrroles, which are congeners of the target thienopyrrole system. acs.org

A key advantage of the thia-Prins bicyclization is its high degree of stereoselectivity. The geometry of the starting homoallylic mercaptan dictates the stereochemistry of the ring fusion in the product. Specifically, a Z-homoallylic mercaptan yields the cis-fused product, while an E-homoallylic mercaptan leads to the trans-fused bicycle. acs.orgnih.gov The reaction proceeds in good to excellent yields under mild conditions. acs.org

Table 1: Thia-Prins Bicyclization for Azathia-Bicycle Synthesis

Starting Material Aldehyde Catalyst Product Stereochemistry Yield (%) Reference
(Z)-N-(6-mercaptohex-3-enyl)-4-methylbenzenesulfonamide 2-Naphthaldehyde 10 mol % InBr₃ cis-fused Good acs.orgnih.gov

Multicomponent Reaction (MCR) Applications in Thienopyrrole Framework Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. mdpi.comnih.gov These reactions are characterized by their operational simplicity, high atom economy, and ability to generate diverse and complex molecules, making them ideal for constructing heterocyclic frameworks like thienopyrroles. mdpi.comrsc.org

Exploitation of Isocyanide-Based MCRs for Bicyclic Systems

Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are among the most powerful tools in MCR chemistry. mdpi.combeilstein-journals.org The unique reactivity of the isocyanide carbon, which can act as both a nucleophile and an electrophile, allows for the formation of complex structures like peptide mimics. beilstein-journals.org The key intermediate in many I-MCRs is a reactive nitrilium ion, formed from the reaction of an imine and the isocyanide. mdpi.comnih.gov

While traditional I-MCRs often yield linear products, they can be ingeniously adapted for the synthesis of bicyclic systems. beilstein-journals.org By using bifunctional reactants, the nitrilium intermediate can be trapped by an intramolecular nucleophilic attack, leading to the formation of various heterocycles. mdpi.comnih.gov This strategy allows for the construction of a second ring after the initial MCR, providing a convergent and efficient route to bicyclic frameworks. The diversity of accessible products is high, as the amine, carbonyl, carboxylic acid, and isocyanide components can all be varied. mdpi.com

Cascade Reaction Sequences for Enhanced Synthetic Efficiency

Cascade reactions, also known as tandem or domino reactions, involve two or more consecutive transformations in which the product of the first reaction becomes the substrate for the next. researchgate.net This approach avoids the need for isolating intermediates, thereby increasing synthetic efficiency, reducing waste, and saving time. rsc.orgresearchgate.net

The synthesis of thienopyrrole congeners can benefit significantly from cascade sequences. For example, a cascade involving an acylation followed by an intramolecular oxo-Diels–Alder reaction has been used to diastereoselectively synthesize thienyl-substituted hexahydropyrano[3,4-c]pyrrole-1,6-diones. researchgate.net Another powerful sequence combines a [3+2] cycloaddition with subsequent transformations. In one case, a three-component [3+2] cycloaddition generates a hexahydropyrrolo[3,4-c]pyrrole intermediate, which then undergoes a cascade of reduction and intramolecular lactamization to furnish a novel hexahydropyrrolo[3,4-b]pyrrole-fused quinoline (B57606) system. rsc.org These cascade strategies exemplify how multiple bond-forming events can be orchestrated in a single operation to rapidly assemble complex heterocyclic architectures. rsc.orgresearchgate.net

C-H Functionalization and Direct Arylation Polymerization for Thienopyrrole-Derived Materials

Direct C-H arylation has emerged as a powerful and environmentally benign tool for the synthesis of π-conjugated polymers and small molecules derived from the thieno[3,4-c]pyrrole core, particularly from its oxidized precursor, thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD). researchgate.netmdpi.com This method avoids the need for pre-functionalization steps, such as the preparation of organometallic reagents, thus offering a more atom-economical and sustainable synthetic route. rsc.org

The direct arylation polymerization (DAP) of TPD-based monomers has been successfully employed to create a variety of high-molecular-weight polymers for applications in organic electronics. nih.govnih.gov For instance, homopolymers of TPD derivatives have been synthesized via direct CH–CH arylation polymerization, yielding materials with high molecular weights (ranging from 43.0 to 174.7 kDa) and demonstrating potential as electron acceptors in solar cell applications. nih.govnih.gov The electron mobility of these polymers can be significant, with values as high as 2.11 × 10⁻³ cm² s⁻¹ V⁻¹ reported for thin-film transistors fabricated using these materials. mdpi.comnih.gov

The versatility of direct C-H arylation extends to the synthesis of complex molecular architectures. For example, N-annulated perylene (B46583) diimide (PDI) disubstituted TPD molecular acceptors have been synthesized using direct heteroarylation (DHA) methods. The optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, is crucial for achieving high yields and desired material properties. These TPD-PDI systems have shown promise as non-fullerene acceptors in organic solar cells.

Table 1: Properties of Thienopyrrole-Derived Polymers Synthesized via Direct Arylation Polymerization
PolymerMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Band Gap (eV)Electron Mobility (cm²/Vs)
P1174.71.82.132.11 x 10⁻³
P270.51.62.10-
P343.01.52.08-

Catalytic Systems in Thienopyrrole Synthesis

The synthesis of the thieno[3,4-c]pyrrole scaffold and its derivatives heavily relies on the use of sophisticated catalytic systems. These can be broadly categorized into transition metal-catalyzed methodologies and, more recently, metal-free and organocatalytic paradigms.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis is a cornerstone in the synthesis of thienopyrrole-containing molecules and polymers. Palladium-based catalysts are particularly prevalent in direct C-H arylation and cross-coupling reactions. For instance, an improved catalytic system for the synthesis of alternating copolymers containing the TPD unit via direct arylation polymerization utilized PdCl₂(MeCN)₂ and P(C₆H₄-o-OMe)₃ as catalyst precursors, which allowed for a reduction in palladium loading. This is significant as residual metal in π-conjugated polymers can be detrimental to device performance.

Stille coupling, another palladium-catalyzed reaction, has been employed to synthesize alternating donor-acceptor small molecules with a TPD core. This robust method allows for the precise construction of A2-D-A1-D-A2 type structures, which are of interest for organic thin-film transistors.

Rhodium catalysts have also found application in the synthesis of related thienopyrrole systems. For example, the rhodium(II)-mediated Wolff rearrangement of 3-(thieno-2-yl)-3-oxo-2-diazopropanoates provides a route to 5,6-dihydro-4H-thieno[3,2-b]pyrrol-5-ones. Furthermore, dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates has been shown to proceed with high enantio- and diastereoselectivity.

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Thienopyrrole Derivatives
Reaction TypeCatalyst SystemSubstrateProduct
Direct Arylation PolymerizationPdCl₂(MeCN)₂ / P(C₆H₄-o-OMe)₃TPD-based monomersAlternating Copolymers
Stille CouplingPd(PPh₃)₄Stannylated thiophenes and brominated TPDA2-D-A1-D-A2 Small Molecules
Wolff RearrangementRh₂(OAc)₄3-(Thieno-2-yl)-3-oxo-2-diazopropanoates5,6-Dihydro-4H-thieno[3,2-b]pyrrol-5-ones
C-H FunctionalizationRh₂(S-PTAD)₄N-Boc-2,5-dihydro-1H-pyrroleα-Arylated Pyrrolidines

Metal-Free and Organocatalytic Paradigms

In the quest for more sustainable and cost-effective synthetic methods, metal-free and organocatalytic approaches have gained traction. While the direct application of these methods to the synthesis of this compound is an emerging area, the principles established in the synthesis of pyrroles and other heterocycles are highly relevant.

Organocatalysis offers a green alternative to metal-based catalysis for various organic transformations. For pyrrole synthesis, a range of small organic molecules have been employed as catalysts, often proceeding through mechanisms that mimic biological processes. These catalysts can activate substrates through various modes, including amine catalysis and hydrogen-bonding catalysis. For example, the Paal-Knorr pyrrole synthesis can be effectively catalyzed by vitamin B1 under mild conditions. While not yet explicitly demonstrated for the thienopyrrole system, these methodologies hold promise for the development of novel, metal-free synthetic routes.

Mechanistic Investigations of Novel Synthesis Pathways

Understanding the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. For the synthesis of thienopyrrole-derived materials via direct C-H arylation, a concerted metallation-deprotonation (CMD) mechanism is often proposed. This pathway avoids the formation of discrete organometallic intermediates, contributing to the efficiency and functional group tolerance of the reaction.

The synthesis of the parent 4H-thieno[3,4-c]pyrrole has been achieved through an intramolecular 1,3-dipolar cycloaddition of an azide, followed by an acid-catalyzed 1,3-dipolar cycloreversion of the resulting dihydrotriazole intermediate. mdpi.com This demonstrates the utility of pericyclic reactions in constructing the core thienopyrrole framework.

Computational studies have also provided valuable insights into the reactivity and selectivity of synthetic transformations. For instance, in the dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, computational models have been used to rationalize the observed differences in reactivity between donor/acceptor carbenes and acceptor carbenes.

While detailed mechanistic studies on the stereoselective reduction of the thieno[3,4-c]pyrrole-4,6-dione precursor to the final this compound are not extensively reported, the stereoselective reduction of 1,4-diones, in general, has been achieved using various chiral catalysts and reducing agents, including rhodium or iridium complexes and biocatalysts like alcohol dehydrogenases. The mechanism of such reductions typically involves the delivery of a hydride to the carbonyl group from a specific face, directed by the chiral catalyst or enzyme active site, to achieve the desired stereochemistry.

Structural Characterization and Conformational Analysis of Cis Hexahydro 1h Thieno 3,4 C Pyrrole Derivatives

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are fundamental to defining the connectivity and chemical environment of the atoms within cis-hexahydro-1H-thieno[3,4-c]pyrrole derivatives. Through the combined application of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy, a comprehensive picture of the molecular framework is achieved.

NMR spectroscopy is the cornerstone for determining the precise structural connectivity of organic molecules. For this compound, the symmetry of the cis-fused system simplifies the expected spectra, while the diastereotopic nature of the methylene (B1212753) protons provides rich detail.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the protons at the bridgehead (C3a and C6a), the methylene groups adjacent to the sulfur atom (C1 and C3), the methylene groups adjacent to the nitrogen atom (C4 and C6), and the proton on the nitrogen atom itself (NH). Due to the cis-fusion, the molecule possesses a Cₛ plane of symmetry, making the two bridgehead protons chemically equivalent, as are the pairs of methylene groups. However, the protons within each methylene group are diastereotopic, leading to complex splitting patterns.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to show four unique carbon signals corresponding to the two equivalent bridgehead carbons, the two equivalent carbons flanking the sulfur atom, the two equivalent carbons adjacent to the nitrogen, and any substituents present on the nitrogen or carbon skeleton. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms.

2D NMR Techniques: To unambiguously assign these signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the mapping of connections between the bridgehead protons and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, enabling definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity / Notes
H-N1.5 - 3.0 (broad s)-Chemical shift is concentration and solvent dependent.
H-1, H-32.6 - 3.035 - 45Complex multiplets due to geminal and vicinal coupling.
H-3a, H-6a (bridgehead)3.2 - 3.650 - 60Multiplet.
H-4, H-62.8 - 3.245 - 55Complex multiplets.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for validating the elemental composition of a molecule by providing a highly accurate mass measurement. For the parent compound this compound, the molecular formula is C₆H₁₁NS. HRMS can distinguish this composition from other potential formulas with the same nominal mass.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 parts per million, ppm). This experimental mass is then compared to the calculated theoretical mass to confirm the elemental formula.

Table 2: HRMS Data for Compositional Validation of C₆H₁₁NS

Ion FormulaCalculated Exact Mass (m/z)Hypothetical Found Mass (m/z)Mass Difference (ppm)
[C₆H₁₁NS + H]⁺130.06852130.06831-1.6

Key expected absorptions include:

N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretch: Multiple strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), indicative of saturated (sp³) carbon-hydrogen bonds.

CH₂ Bending (Scissoring): A distinct absorption around 1450 cm⁻¹, common for methylene groups.

C-N Stretch: A medium intensity absorption in the 1000-1250 cm⁻¹ range.

C-S Stretch: A weak absorption in the 600-800 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
Aliphatic C-H Stretch2850 - 2960Strong
CH₂ Scissoring~1450Medium
C-N Stretch1000 - 1250Medium
C-S Stretch600 - 800Weak

X-ray Crystallography for Definitive Stereochemical and Conformational Assignment

While spectroscopic methods establish the connectivity of a molecule, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the atomic positions in the solid state. This technique is the definitive method for confirming the cis stereochemistry at the ring junction and for determining the precise bond lengths, bond angles, and torsional angles of the molecule.

For a derivative of this compound, a crystallographic study would reveal:

Absolute Stereochemistry: Confirmation that the substituents at the bridgehead carbons (C3a and C6a) are on the same face of the bicyclic system.

Ring Conformation: The exact puckering of both the five-membered thiophane and pyrrolidine (B122466) rings. Saturated five-membered rings typically adopt non-planar "envelope" or "twist" conformations to minimize steric and torsional strain. The crystal structure would show which of these conformations is preferred in the solid state. researchgate.net

Intermolecular Interactions: The analysis would also detail how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding involving the N-H group.

Conformational Dynamics and Inversion Barriers in Bicyclic Thienopyrroles

The individual five-membered rings can flex through a process known as pseudorotation, where envelope and twist conformations interconvert with relatively low activation energy. The fusion of the two rings restricts this motion but does not eliminate it. The entire bicyclic framework can undergo a "flipping" or inversion process, where one stable conformation converts to another.

Computational chemistry, using methods like Density Functional Theory (DFT), is often employed to model these dynamics. Such studies can calculate the relative energies of different stable conformers and map the potential energy surface for their interconversion, thereby determining the energy barrier for the ring-flipping process. This inversion barrier is a key parameter that defines the molecule's conformational flexibility at a given temperature. The presence of the heteroatoms and their lone pairs, compared to the all-carbon bicyclo[3.3.0]octane, influences both the preferred conformations and the energy of the inversion barrier.

Computational Chemistry and Theoretical Investigations of Cis Hexahydro 1h Thieno 3,4 C Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and reaction pathways.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is particularly effective for studying reaction mechanisms, transition states, and the stability of intermediates. For the thienopyrrole scaffold, DFT calculations can map out the energy profiles of various chemical transformations.

Researchers utilize DFT to identify the most likely adsorption configurations of related molecules like pyrrole (B145914) on surfaces, calculating adsorption energies to determine the most stable binding modes. researchgate.net This approach can also be applied to understand potential catalytic processes involving cis-Hexahydro-1H-thieno[3,4-c]pyrrole. By modeling the interaction of the molecule with reactants, DFT can predict the activation energies for different reaction pathways, thereby identifying the most kinetically favorable routes. For instance, studies on similar heterocyclic systems use DFT to explore tautomerization mechanisms, calculating the thermo-kinetic features of conversion processes and comparing them with experimental data. nih.gov Such calculations would be invaluable in understanding the stability and reactivity of the this compound core.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In studies of thienopyrrole analogues, such as those based on the Thieno[3,4-c]pyrrole-4,6-dione (B1257111) core, DFT is employed to calculate these FMO energy levels. nih.gov Analysis shows that the distribution of HOMO and LUMO charge densities across the molecule highlights regions prone to electrophilic or nucleophilic attack. For example, in some designed molecules, the HOMO charge density is concentrated on the central acceptor and donor regions, while the LUMO density is spread across the structure, facilitating charge transfer. nih.gov A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and greater ease of electronic excitation. researchgate.net

Table 1: Representative FMO Data for Designed Thieno[3,4-c]pyrrole-dione Analogues This interactive table presents data calculated for analogues to illustrate the application of FMO analysis.

Molecule HOMO (eV) LUMO (eV) Band Gap (eV)
RW (Reference) -5.86 -3.63 2.23
W1 -5.58 -3.63 1.95
W2 -5.70 -3.50 2.20
W3 -5.95 -3.74 2.21
W4 -5.75 -3.55 2.20
W5 -5.79 -3.58 2.21
W6 -5.66 -3.45 2.21
W7 -5.62 -3.40 2.22

Data sourced from a study on Thieno[3,4-c]pyrrole-4,6-dione derivatives for organic solar cells. nih.gov

Molecular Modeling and Docking Studies for Predictive Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a protein target.

Studies on related thienopyrrole analogues, such as thieno[3,2-b]pyrrole-5-carboxamide derivatives, have successfully used molecular docking to investigate their potential as inhibitors for targets like Lysine-specific demethylase 1 (LSD1), which is implicated in cancer. nih.govresearchgate.net These simulations help to elucidate the probable binding modes and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov Docking studies on pyrrolyl derivatives have also been instrumental in rationalizing the structural requirements for enzymatic inhibition, highlighting the chemical features involved in binding to the target. nih.gov For this compound, docking could screen libraries of potential biological targets to generate hypotheses about its mechanism of action, which can then be tested experimentally.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, allowing for the exploration of a molecule's conformational landscape and the stability of its interactions with a biological target.

For thienopyrrole analogues, MD simulations are often performed following docking studies to refine the predicted binding poses and assess the stability of the ligand-protein complex. nih.gov For example, 100-nanosecond MD simulations have been used to supplement docking results for thieno[3,2-b]pyrrole derivatives, confirming the stability of the interactions and providing a more accurate picture of the binding affinity by calculating binding free energy. nih.gov Such simulations would be crucial for this compound to understand its flexibility, identify its low-energy conformations, and observe how it adapts within a protein's binding pocket over time.

In Silico Approaches to Structure-Activity Relationship (SAR) Derivation for Thienopyrrole Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. rsc.orgnih.gov In silico SAR approaches, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, use computational methods to build predictive models.

For analogues like thieno[3,2-b]pyrrole derivatives, 3D-QSAR models have been established with good predictive power. nih.govrsc.org Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D structural features of the molecules with their observed biological activities. rsc.orgpreprints.org The resulting contour maps from these analyses provide theoretical guidance for designing new analogues with potentially enhanced activity by indicating regions where steric bulk, electrostatic charge, or other properties should be modified. rsc.orgnih.gov These in silico models provide valuable guidance for the rational design and optimization of new, potent inhibitors based on the thienopyrrole scaffold. preprints.org

Derivatives, Analogs, and Their Advanced Synthetic Utility in Heterocyclic Chemistry

cis-Hexahydro-1H-thieno[3,4-c]pyrrole as a Privileged Core Scaffold for Diverse Heterocyclic Architectures

The this compound nucleus is increasingly recognized not just as a standalone heterocycle but as a privileged core scaffold—a key structural intermediate—for the assembly of diverse and complex molecular architectures. Its utility stems from its conformationally constrained bicyclic system, which can be strategically modified or used as a template to construct larger, often polycyclic, frameworks.

A significant application of this scaffold is demonstrated in its role as a critical intermediate in the synthesis of novel fused-ring systems. For instance, the reaction of an ester-stabilized azomethine ylide with maleimide (B117702) leads directly to the formation of the hexahydropyrrolo[3,4-c]pyrrole core. rsc.org This intermediate can then undergo further transformations, such as reduction followed by an unusual intramolecular transamidation, to yield complex structures like hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org The isolation of the hexahydropyrrolo[3,4-c]pyrrole amide intermediate in this reaction sequence confirms its pathway and highlights its role as a foundational building block for subsequent molecular complexity. rsc.org This strategic use of the scaffold underscores its importance in diversity-oriented synthesis, where a common core is elaborated to generate a library of structurally distinct molecules.

Synthesis and Reactivity of Thieno[3,4-c]pyrrole-4,6-dione (B1257111) Derivatives

Thieno[3,4-c]pyrrole-4,6-dione (TPD), an oxidized derivative of the core scaffold, is a prominent building block in materials science, particularly for creating low-bandgap copolymers used in organic photovoltaics and thin-film transistors. squarespace.comresearchgate.net TPD's strong electron-accepting nature, combined with its rigid and planar structure, makes it an ideal component for donor-acceptor (D-A) type polymers.

The synthesis of the TPD core is straightforward, often involving the condensation of thiophene-3,4-dicarboxylic acid with acetic anhydride, followed by reaction with a primary amine to install a substituent on the pyrrole (B145914) nitrogen. squarespace.com This N-substituent is crucial for ensuring solubility and influencing the morphology of the final polymer.

The reactivity of TPD derivatives is dominated by their utility in polymerization reactions. Methods such as Stille cross-coupling and direct heteroarylation polymerization (DHAP) are employed to copolymerize TPD units with various electron-donating monomers. researchgate.net These reactions produce high-molecular-weight polymers whose electronic properties can be precisely tuned. For instance, polymers incorporating TPD have been shown to be effective n-type semiconducting materials, with one study reporting an electron mobility of 2.11 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net

Table 1: Research Findings on Polymers Incorporating Thieno[3,4-c]pyrrole-4,6-dione (TPD)

Polymer/Molecule NameSynthesis MethodKey Finding/PropertyApplication
P1, P2, P3 HomopolymersDirect CH–CH ArylationShowed band gaps of 2.08–2.13 eV; P1 achieved an electron mobility of 2.11 × 10⁻³ cm² s⁻¹ V⁻¹. researchgate.netn-type semiconductors for thin-film transistors
TPD-T-RhStille Coupling / Aldol (B89426) CondensationExhibited an electron field-effect mobility of 0.011 cm² V⁻¹ s⁻¹. squarespace.comOrganic thin-film transistors (OTFTs)
PMOT16Stille CouplingLower energy levels compared to thiophene (B33073) counterpart; achieved ~10% power conversion efficiency (PCE) with IDIC acceptor. researchgate.netPolymer solar cells (PSCs)

Comparative Studies with Pyrano[3,4-c]pyrrole and Furo[3,4-c]pyrrole Analogs (Oxygen-Containing Bicycles)

The replacement of the sulfur atom in the thienopyrrole system with an oxygen atom gives rise to its furo[3,4-c]pyrrole and pyrano[3,4-c]pyrrole analogs. These oxygen-containing bicycles share a similar bicyclic core structure but exhibit distinct electronic properties due to the differing nature of the heteroatom.

The synthesis of pyrano[3,4-c]pyrrole derivatives can be achieved through various strategies, including catalyst-free, three-component reactions and intramolecular cyclizations involving functional groups on a pyran ring. researchgate.net Enantioselective syntheses have also been developed, for example, via an organocatalytic [4+2] cyclization to create pyrano[2,3-c]pyrrole scaffolds. rsc.org

Direct comparative studies of copolymers based on thieno[3,4-c]pyrrole-4,6-dione (TPD) and its furan (B31954) analog, furo[3,4-c]pyrrole-4,6-dione (FPD), reveal significant differences in their electrooptical properties. Copolymers based on the FPD unit exhibit hypsochromic shifts in their absorption spectra, indicating wider optical band gaps compared to their TPD-based counterparts. researchgate.net This can be attributed to the fundamental electronic differences between furan and thiophene. Oxygen is more electronegative than sulfur, causing it to hold its lone pair of electrons more tightly. ksu.edu.sa This reduces the extent of electron delocalization within the aromatic system, leading to a lower-lying highest occupied molecular orbital (HOMO) and a larger HOMO-LUMO gap. Consequently, the order of aromaticity is generally considered to be thiophene > pyrrole > furan. ksu.edu.sa

Strategies for Fusing the Thienopyrrole Moiety with Other Heterocyclic Systems

The thienopyrrole core is a versatile platform for the construction of more complex, polycyclic heteroaromatic frameworks. Synthetic strategies often leverage the reactivity of the core structure to build additional rings, leading to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

An elegant and serendipitous strategy for fusing the pyrrolopyrrole system with a quinoline (B57606) ring has been developed. rsc.org This method begins with a [3+2] cycloaddition reaction between an azomethine ylide (generated from an α-amino acid methyl ester and 2-nitrobenzaldehyde) and a maleimide. This step efficiently constructs a hexahydropyrrolo[3,4-c]pyrrole intermediate. rsc.org Following the cycloaddition, a subsequent reduction of the nitro group triggers an unexpected intramolecular transamidation and rearrangement cascade. This cascade results in the formation of a novel hexahydropyrrolo[3,4-b]pyrrole-fused quinoline scaffold, demonstrating a sophisticated method for rapidly building molecular complexity from a simpler thienopyrrole-related precursor. rsc.org

Beyond quinoline fusions, thienopyrrole units have been incorporated into a variety of other polycyclic systems. In medicinal chemistry, for example, substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffolds have been synthesized and evaluated as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer metabolism. ekb.eg The synthesis of these complex molecules involves a multi-step sequence, including alkylation of the pyrrole nitrogen and formation of the pyridazinone ring via treatment with hydrazine. ekb.eg In materials science, thieno[3,4-c]pyrrole-4,6-dione is a key component in creating conjugated polymers and small molecules for electronic applications, where it is fused or linked with other aromatic systems to control the electronic band gap and charge transport properties. squarespace.comresearchgate.net

Bioisosteric Replacements and Strategic Structural Modifications

Bioisosterism—the strategy of replacing a functional group or moiety in a molecule with another that has similar physical or chemical properties—is a cornerstone of medicinal chemistry for optimizing drug candidates. The thienopyrrole nucleus can serve as a bioisostere for other aromatic systems, most notably the indole (B1671886) ring found in many biologically active compounds.

A compelling example is the investigation of thienopyrrole analogs as bioisosteres of N,N-dimethyltryptamine (DMT), a well-known serotonin (B10506) receptor agonist. In this study, the benzene (B151609) portion of the indole ring of DMT was replaced with a thiophene ring to create 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole and 4-[2-(N,N-dimethylamino)ethyl]-6H-thieno[2,3-b]pyrrole. While the thienopyrrole analogs failed to substitute for LSD (a 5-HT2A agonist) in drug discrimination studies, they showed significantly greater affinity for the 5-HT1A receptor compared to DMT itself. This research demonstrates that while thiophene is not a perfect electronic equivalent for a phenyl ring, the thienopyrrole system can act as a potent bioisostere for the indole nucleus in compounds targeting the serotonin 5-HT1A receptor. The subtle changes in the electronic character of the aromatic system introduced by the sulfur atom lead to a dramatic shift in receptor subtype selectivity.

Table 2: Bioisosteric Comparison of Tryptamine and Thienopyrrole Analogs at Serotonin Receptors

CompoundCore ScaffoldReceptor Affinity (Ki, nM) - 5-HT1AReceptor Affinity (Ki, nM) - 5-HT2A
N,N-dimethyltryptamine (DMT)Indole203118
Analog 3aThieno[3,2-b]pyrrole191030
Analog 3bThieno[2,3-b]pyrrole28570

Impact of Sulfur Atom Variation versus Oxygen and Nitrogen Heterocycles

The replacement of the sulfur atom in the thieno[3,4-c]pyrrole core with other heteroatoms, such as oxygen (to form a furo[3,4-c]pyrrole) or nitrogen (to form a pyrrolo[3,4-c]pyrrole), induces significant changes in the molecule's geometric and electronic properties. These alterations stem from the fundamental differences in atomic size, electronegativity, and bonding characteristics of the heteroatoms.

Electronically, the sulfur atom's ability to participate in d-orbital interactions can affect the electron density distribution and reactivity of the scaffold, differing from the more classical inductive and resonance effects of oxygen and nitrogen. For instance, in complex aromatic heterocycles, the sulfur atom effectively participates in macrocyclic π-conjugation, but its out-of-plane motion can also induce rapid quenching of excited states compared to oxygen analogs. nih.gov While these specific photophysical effects are more relevant to the unsaturated analogs, the underlying electronic influence of the sulfur atom contributes to a unique reactivity profile for the saturated this compound core. The nitrogen atom in the pyrrolidine (B122466) ring, common to all three analogs, provides a site for substitution that is electronically modulated by the adjacent fused ring's heteroatom.

Table 1: Comparative Properties of Heteroatoms in Bicyclic Systems
PropertySulfur (Thieno)Oxygen (Furo)Nitrogen (Pyrrolo)
Covalent Radius (pm)~105~66~71
Electronegativity (Pauling Scale)2.583.443.04
Typical C-X Bond Length (Å)~1.82~1.43~1.47
Influence on Ring StrainLower due to larger radius and flexible bond anglesHigher due to shorter bonds and more acute anglesIntermediate
Electronic EffectsWeaker induction, potential d-orbital participationStrong inductive withdrawal, p-orbital donationModerate inductive withdrawal, strong p-orbital donation

Stereochemical Influence on Molecular Recognition and Reactivity

The cis-fusion of the thiophene and pyrrolidine rings in this compound locks the molecule into a specific three-dimensional V-shaped or "tent-like" conformation. masterorganicchemistry.com This rigid geometry is paramount to its function in molecular recognition, as it pre-organizes appended functional groups into a defined spatial arrangement, reducing the entropic penalty upon binding to a biological target such as a receptor or enzyme.

This stereochemical constraint is a powerful tool in drug design. Unlike flexible acyclic molecules that can adopt numerous conformations, the rigid bicyclic scaffold of this compound presents substituents in a predictable orientation. This is analogous to the well-studied biotin (B1667282) (Vitamin B7), a cis-fused thieno[3,4-d]imidazole, where the precise stereochemistry of its three chiral centers is crucial for its biological function as a coenzyme. youtube.comnih.gov The defined geometry ensures optimal interaction with the active site of biotin-dependent carboxylases. nih.gov

Table 2: Geometric Implications of cis-Fusion
ParameterDescriptionImpact
Molecular ShapeV-shaped or bent conformation due to cis-fusion.Creates distinct concave and convex faces, influencing steric accessibility.
Conformational RigidityThe ring system is conformationally locked and cannot undergo ring flipping like a simple cyclohexane. masterorganicchemistry.comReduces the entropic cost of binding to a target; provides a stable platform for substituent orientation.
Dihedral AnglesFixed angles between substituents on the two rings.Precise spatial positioning of functional groups for optimized molecular recognition.
Chiral CentersThe bridgehead carbons (and potentially others) are chiral centers with a defined relative stereochemistry.Leads to enantiomerically pure compounds that can interact selectively with chiral biological systems.

Role of the this compound Moiety in Complex Molecule Synthesis

While the saturated this compound core serves as a valuable scaffold in medicinal chemistry, its oxidized derivative, thieno[3,4-c]pyrrole-4,6-dione (TPD), has emerged as a cornerstone building block in materials science. rsc.org The TPD moiety is a key component in the synthesis of complex donor-acceptor (D-A) conjugated molecules and polymers used in organic electronics, such as organic thin-film transistors (OTFTs) and organic solar cells. nih.govsquarespace.com

The synthesis of complex molecules often begins with the preparation of the core TPD unit. This is typically achieved through a condensation reaction of thiophene-3,4-dicarboxylic acid with acetic anhydride, followed by reaction with a primary amine and subsequent cyclization. squarespace.com This core can then be functionalized, for example, through bromination, to prepare it for cross-coupling reactions.

Once the functionalized TPD moiety is obtained, it is used as a central acceptor (A1) in the construction of larger, electronically active molecules. A common synthetic strategy involves using palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, to attach donor (D) units (like thiophene or benzodithiophene) to the TPD core. Further elaboration through reactions like aldol or Knoevenagel condensations can add terminal acceptor (A2) groups, leading to complex architectures such as A2-D-A1-D-A2 small molecules. squarespace.com The rigidity and electron-accepting nature of the TPD moiety are crucial for achieving the desired electronic and morphological properties in the final materials. squarespace.com

Table 3: Examples of Complex Molecules Synthesized from the Thieno[3,4-c]pyrrole-4,6-dione (TPD) Moiety
Molecule ArchitectureSynthetic Methods UsedApplicationReference
A2-D-A1-D-A2 Small MoleculesStille Coupling, Aldol CondensationOrganic Thin-Film Transistors (OTFTs) squarespace.com
Donor-Acceptor PolymersStille Coupling, Suzuki CouplingOrganic Photovoltaics (Solar Cells) nih.gov
Linear and Star-Burst OligomersSuzuki CouplingBulk Heterojunction Solar Cells rsc.org

Exploration of Biological and Materials Science Relevant Interactions

Investigations into the Fundamental Molecular Interactions with Biological Targets

The thieno[3,4-c]pyrrole core is a key structural motif in a range of biologically active molecules. While direct studies on the unsubstituted cis-hexahydro-1H-thieno[3,4-c]pyrrole are limited, research on its derivatives provides valuable insights into its potential interactions with biological systems.

Enzyme Binding and Inhibition Studies (e.g., Monoamine Oxidase-B)

Derivatives of the pyrrole (B145914) family have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.govrsc.org MAO exists in two isoforms, MAO-A and MAO-B, and selective inhibitors of these enzymes are important for treating neurological disorders like Parkinson's disease and depression. rsc.org

Structure-activity relationship (SAR) studies on various pyrrole-containing compounds have shown that the nature and position of substituents on the pyrrole ring significantly influence their inhibitory potency and selectivity for MAO-A or MAO-B. nih.gov For instance, studies on 1-methyl-3-phenylpyrroles revealed that electron-withdrawing substituents with significant steric bulk on the phenyl ring enhance MAO-B inhibition. nih.gov While direct experimental data for this compound is not available, the rigid bicyclic structure could serve as a scaffold for designing novel MAO inhibitors. The fused thiophene (B33073) ring would introduce specific steric and electronic properties that could be exploited to achieve high affinity and selectivity for the enzyme's active site. Further research, including synthesis of derivatives and in vitro inhibition assays, would be necessary to explore this potential.

Receptor Interaction Profiling and Ligand-Binding Affinity Assessment

While specific receptor interaction profiles for the parent compound are not extensively documented, related heterocyclic structures, such as pyrrolo[3,4-c]pyridine derivatives, have been explored for their analgesic and sedative properties, suggesting interactions with receptors in the central nervous system. nih.gov Furthermore, thieno[2,3-e] squarespace.comnih.govdiazepines, which also feature a fused thieno-pyrrolidine-like system, have shown anxiolytic activity. nih.gov These findings underscore the potential of the thieno[3,4-c]pyrrole core as a privileged scaffold in drug discovery for developing ligands with specific receptor-binding affinities.

Protein Binding Dynamics and Conformational Changes

The binding of any small molecule to a protein is a dynamic process that can induce conformational changes in the protein, altering its function. nih.gov Computational methods, such as molecular dynamics simulations, can provide insights into these processes. plos.org While specific studies on the protein binding dynamics of this compound are not available, general principles of ligand-protein interactions can be applied.

The binding event is often driven by a combination of forces, including hydrogen bonds, van der Waals interactions, and hydrophobic effects. The thieno[3,4-c]pyrrole scaffold can participate in these interactions. The binding of a ligand can stabilize a particular protein conformation, shifting the equilibrium towards an active or inactive state. nih.govrsc.org For example, the phosphorylation of an amino acid, which introduces a bulky, charged group, can induce significant conformational changes in protein loops and helices, leading to activation or deactivation of the protein. plos.org Similarly, the binding of a thieno[3,4-c]pyrrole derivative within a protein's active or allosteric site could trigger functionally relevant conformational shifts.

Biochemical Pathway Analysis Related to this compound Derivatives (e.g., biotin-dependent processes)

A noteworthy structural analog to the core of this compound is found in biotin (B1667282) (Vitamin B7). nih.gov Biotin is an essential coenzyme for a group of enzymes called carboxylases, which are involved in critical metabolic pathways such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The core of biotin consists of a 2-oxohexahydro-1H-thieno[3,4-d]imidazole ring system, which is structurally very similar to the thieno[3,4-c]pyrrole skeleton. nih.govmpg.de

This structural similarity suggests that derivatives of this compound could potentially interact with biotin-dependent pathways. They might act as either agonists or antagonists of biotin-binding proteins or enzymes. For example, they could compete with biotin for the active site of biotin-dependent enzymes or interfere with biotin transport and metabolism. Biotin sulfone, a metabolite of biotin, is an example of a structurally related molecule that plays a role in metabolic processes. nih.gov The potential for thieno[3,4-c]pyrrole derivatives to modulate these fundamental biochemical pathways warrants further investigation.

Application in Functional Materials Science and Advanced Materials

The thieno[3,4-c]pyrrole moiety, particularly in its dione (B5365651) form (thieno[3,4-c]pyrrole-4,6-dione, TPD), has emerged as a valuable building block for the creation of advanced organic materials. Its electron-deficient nature and rigid, planar structure contribute to desirable electronic and self-assembly properties.

Development of Organic Semiconductors and Electronic Materials

Thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) has been extensively utilized as an electron-accepting unit in the synthesis of donor-acceptor (D-A) type conjugated polymers and small molecules for applications in organic electronics. nih.govacs.orgresearchgate.net These materials are key components in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). squarespace.comresearchgate.netscispace.com

The electronic properties of TPD-based materials can be tuned by copolymerizing TPD with various electron-donating units or by modifying the terminal acceptor groups in small molecule designs. nih.govacs.org This allows for the optimization of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices. rsc.orgnih.gov

Polymers incorporating the TPD unit have demonstrated excellent performance in OTFTs, with some exhibiting high hole mobilities and good air stability. nih.govsemanticscholar.org The planarity of the TPD unit promotes strong intermolecular π-π stacking, which facilitates efficient charge transport through the material. researchgate.net

In the realm of organic solar cells, TPD-based materials have been employed as both electron donors and acceptors in the active layer of bulk heterojunction devices. researchgate.netscispace.com The broad absorption spectra and suitable energy levels of these materials contribute to efficient light harvesting and charge separation.

Below is a table summarizing the key electronic properties of some representative TPD-based small molecules designed for organic solar cells. semanticscholar.org

MoleculeHOMO (eV)LUMO (eV)Band Gap (eV)
RW (Reference) -5.86-3.632.23
W1 -5.58-3.631.95
W2 -5.70-3.721.98
W3 -5.95-3.772.18
W4 -5.75-3.552.20
W5 -5.79-3.582.21
W6 -5.66-3.452.21
W7 -5.62-3.402.22

The continued exploration of the thieno[3,4-c]pyrrole scaffold and its derivatives holds significant promise for the development of next-generation organic electronic materials with enhanced performance and stability.

Integration into Polymer Chemistry and Conjugated Polymer Design

The thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety is a powerful electron-accepting unit utilized in the design of donor-acceptor (D-A) type conjugated polymers. researchgate.net This structural motif is instrumental in tuning the optoelectronic properties of polymers for various applications. researchgate.net The synthesis of these advanced polymers often employs methods like direct C-H arylation, which offers an environmentally friendly and efficient route to high molecular weight polymers without the need for organometallic nucleophiles. nih.govrsc.org

Researchers have successfully synthesized various TPD-based homopolymers and copolymers. For instance, direct CH–CH arylation polymerization of TPD derivatives has yielded polymers with high molecular weights, ranging from 43.0 to 174.7 kDa. nih.govrsc.org These polymers are designed with specific side chains, such as hexyl or ethylhexyl groups, to enhance solubility and processability, which are crucial for fabricating devices. bwise.kr

The strategic placement and nature of these side chains can significantly influence the polymer's properties. A comprehensive study on terthiophene-thieno[3,4-c]pyrrole-4,6-dione (3T-TPD) based polymers revealed that the side chain's location (inward vs. outward), type (alkyl vs. glycol), and length all impact the polymer backbone's coplanarity, self-assembly behavior, and ultimately, its electronic characteristics. ntu.edu.twacs.org For example, polymers with outward-facing side chains tend to show better backbone coplanarity, leading to the formation of ordered lamellae structures, which is beneficial for charge transport. ntu.edu.tw The introduction of different π-spacers, such as vinylene or ethynylene groups, between the TPD unit and other thiophene units in the polymer backbone is another effective strategy to reduce the bandgap and improve charge transport properties. researchgate.net

Potential in Optoelectronic Device Applications (e.g., Organic Solar Cells)

The tailored electronic properties of TPD-based polymers make them highly promising for optoelectronic devices, including organic solar cells (OSCs) and organic field-effect transistors (OFETs). researchgate.net The strong electron-withdrawing nature of the TPD unit helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which can increase the open-circuit voltage (Voc) in OSCs. researchgate.net

In the context of OSCs, TPD-based polymers have been employed as both electron donors and acceptors. When used as donor materials and blended with fullerene acceptors like PC71BM, certain TPD copolymers have achieved power conversion efficiencies (PCEs) as high as 7.5% to over 9%. researchgate.netresearchgate.net More recently, a TPD-based polymer donor, PTTB-F, when blended with a non-fullerene small molecule acceptor (L8-BO), demonstrated a remarkable PCE of 18.06%. rsc.org The design of novel A₂–D–A₁–D–A₂ type small molecules, where a TPD derivative serves as the central acceptor (A₁), has also been explored computationally, showing promise for achieving high PCEs and significant open-circuit voltages. nih.govacs.org

As semiconducting materials in OFETs, TPD-based polymers have demonstrated excellent performance. Strategic design of the polymer backbone and side chains has led to high charge carrier mobilities. For instance, a copolymer incorporating a TPD unit linked with dithiophene via a vinyl group exhibited a high hole mobility of 0.4 cm² V⁻¹ s⁻¹. nih.gov In another study, a TPD-containing copolymer, P3, achieved a hole mobility of 1.29 cm²/(V s), a record for TPD-based polymer semiconductors at the time. researchgate.net Homopolymers of TPD derivatives have also been investigated as n-type (electron-transporting) materials, achieving electron mobilities comparable to that of PCBM, suggesting their potential as electron acceptors in all-polymer solar cells. nih.govrsc.org

Optoelectronic Properties and Device Performance of Selected TPD-Based Polymers
Polymer/MoleculeHOMO (eV)LUMO (eV)Band Gap (eV)ApplicationKey Performance MetricReference
P1 (TPD Homopolymer)-5.64-3.742.13OFET (n-type)μe = 2.11 × 10⁻³ cm² V⁻¹ s⁻¹ nih.govrsc.org
P2 (TPD Homopolymer)-5.61-3.722.13OFET (n-type)- nih.govbwise.kr
P3 (TPD Homopolymer)-5.64-3.892.08OFET (n-type)- nih.govbwise.kr
PTTB-F---OSC (Donor)PCE = 18.06% rsc.org
TBTT-based polymer---OSC (Donor)PCE = 7.50% researchgate.net
PT-ttTPD---OSC (Donor)PCE > 9% researchgate.net
VTTPD-5.39-3.70-OFET (p-type)μh = 0.4 cm² V⁻¹ s⁻¹ nih.gov
P3 (Copolymer)---OFET (p-type)μh = 1.29 cm² V⁻¹ s⁻¹ researchgate.net

Development of this compound-Based Probes for Chemical Biology

While the saturated this compound is not itself a fluorophore, related aromatic and fused thienopyrrole structures are excellent platforms for developing fluorescent probes for chemical biology. These probes leverage the sensitive photophysical properties of the conjugated thienopyrrole core, which can be modulated by interaction with specific biological analytes. researchgate.net

For example, thieno-pyrrole fused BODIPY dyes have been developed for near-infrared (NIR) optical imaging and photodynamic therapy. nih.gov These complex molecules exhibit strong absorption, moderate fluorescence quantum yields, and the ability to generate singlet oxygen upon irradiation, making them dual-functioning agents for both diagnosing and treating diseases like cancer. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The classic multi-step synthesis of biotin (B1667282) and its intermediates, including cis-Hexahydro-1H-thieno[3,4-c]pyrrole, often involves stoichiometric reagents and harsh conditions. Future research is geared towards developing greener, more efficient synthetic strategies that align with the principles of sustainable chemistry. semanticscholar.orgmdpi.com The concept of atom economy—maximizing the incorporation of reactant atoms into the final product—is central to this effort. primescholars.comjocpr.comskpharmteco.com

Key research directions include:

Catalytic Methods: Developing novel catalytic systems (e.g., transition metal or enzymatic) to replace stoichiometric reagents, thereby reducing waste. Direct C–H arylation, which has been shown to be an eco-friendly method for synthesizing related thieno[3,4-c]pyrrole-4,6-dione (B1257111) polymers, serves as an inspiration for creating C-C and C-N bonds more efficiently. nih.govrsc.org

Flow Chemistry: Utilizing continuous flow reactors to enable safer handling of reactive intermediates, improve reaction control, and allow for easier scalability with reduced solvent usage. numberanalytics.com

Renewable Feedstocks: Investigating biosynthetic pathways and fermentation processes, inspired by the natural synthesis of biotin in organisms like Escherichia coli, to produce the core scaffold from renewable resources. nih.govnih.gov

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
MetricHypothetical Traditional PathwayFuture Sustainable PathwayPotential Improvement
Atom Economy Low-Moderate (e.g., <50%) due to protecting groups and stoichiometric reagents. primescholars.comHigh (e.g., >80%) through catalytic addition and cycloaddition reactions. jocpr.comSignificant reduction in chemical waste.
Solvent Use Use of chlorinated and other hazardous solvents.Aqueous media, supercritical CO2, or solvent-free conditions. semanticscholar.orgReduced environmental impact and improved safety.
Energy Consumption High temperatures and long reaction times required.Microwave- or ultrasound-assisted synthesis; enzymatic catalysis at ambient temperatures. semanticscholar.orgLower energy costs and carbon footprint.
Number of Steps Multiple steps involving protection/deprotection.One-pot or tandem reactions enabled by multifunctional catalysts. nih.govIncreased overall yield and process efficiency.

Integration of Advanced Spectroscopic Techniques for In-Depth Structural and Dynamic Investigations

While standard spectroscopic methods like 1H and 13C NMR and mass spectrometry are routinely used for characterization, a deeper understanding of the three-dimensional structure, conformational dynamics, and non-covalent interactions of this compound is crucial for designing new applications. nih.govacgpubs.org The molecule's stereochemistry is fundamental to its biological activity, necessitating advanced analytical approaches.

Future investigations will likely integrate:

Multidimensional NMR Spectroscopy: Techniques such as NOESY and ROESY to precisely determine through-space proton proximities, offering definitive proof of the cis-fusion of the bicyclic system and the conformation of substituents.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can provide unambiguous determination of the absolute configuration of enantiomerically pure samples, which is vital for biochemical applications.

Solid-State NMR (ssNMR): For derivatives incorporated into polymers or other materials, ssNMR can probe the structure, packing, and dynamics in the solid phase, providing insights that are inaccessible through solution-state methods.

Table 2: Advanced Spectroscopic Techniques and Their Potential Insights
TechniqueTarget InformationScientific Impact
2D NMR (NOESY/ROESY) Conformational analysis and verification of stereochemistry.Confirms 3D structure, essential for understanding receptor binding or material packing.
Vibrational Circular Dichroism (VCD) Absolute configuration of chiral centers.Crucial for quality control in asymmetric synthesis and for biological studies.
Solid-State NMR (ssNMR) Molecular structure and dynamics in solid materials (e.g., polymers).Elucidates structure-property relationships in materials science applications.
Advanced Mass Spectrometry (e.g., IM-MS) Gas-phase conformation and collision cross-section.Provides information on molecular shape and size, complementing condensed-phase data.

Synergistic Approaches: Combining Experimental and Computational Methods for Rational Design

The synergy between experimental synthesis and computational modeling is revolutionizing chemical research. jddhs.comnih.gov For this compound, this integration can accelerate the design of new derivatives with tailored properties. Computational studies, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are already used to predict the electronic and structural properties of related thienopyrrole systems. nih.govacs.orgnih.gov

A future-forward research workflow would involve:

In Silico Design: Using computational chemistry to design novel derivatives of the thienopyrrole scaffold with desired electronic, steric, or binding properties. nih.gov

Predictive Modeling: Computationally predicting key characteristics such as reaction feasibility, spectroscopic signatures (NMR, VCD spectra), and potential biological activity or material performance.

Targeted Synthesis: Synthesizing only the most promising candidates identified through computational screening. mdpi.com

Experimental Validation: Characterizing the synthesized compounds and evaluating their performance, using the results to refine and improve the computational models in a closed feedback loop.

Table 3: A Synergistic Experimental-Computational Workflow
PhaseComputational TaskExperimental TaskOutcome
1. Design Design a virtual library of derivatives; predict binding affinity to a target enzyme.N/AA ranked list of candidate molecules.
2. Feasibility Model reaction pathways and transition states to assess synthetic viability.Develop a robust synthetic route for the top candidate(s).Successful synthesis of target compound.
3. Validation Predict NMR and VCD spectra for the synthesized compound.Acquire and analyze experimental spectra.Structural confirmation and model validation.
4. Testing Run molecular dynamics simulations of the compound-enzyme complex.Perform in vitro enzyme inhibition assays.Correlation of predicted binding stability with measured biological activity.

Exploration of Novel Biochemical and Materials Science Applications

While the primary identity of this compound is as a biotin precursor, its rigid, fused-ring structure makes it an attractive scaffold for broader applications. Thienopyrrole moieties are of great interest in medicinal chemistry and materials science. tandfonline.com

Emerging application areas include:

Biochemical Probes and Therapeutics: The scaffold can be functionalized to create novel enzyme inhibitors, receptor ligands, or chemical probes. By mimicking the core of biotin, these derivatives could be used to study biotin-dependent enzymes or to achieve targeted delivery to cells that overexpress biotin receptors. researchgate.net

Materials Science: While unsaturated thieno[3,4-c]pyrrole-4,6-dione is widely used in organic semiconductors, the saturated cis-hexahydro core offers different possibilities. researchgate.netnih.gov Its well-defined stereochemistry and rigidity could be exploited to create chiral polymers, molecular sensors, or as a flexible yet constrained linker in metal-organic frameworks (MOFs).

Table 4: Potential Novel Applications
DomainApplication ConceptRationale
Biochemistry Inhibitors of Biotin-Dependent CarboxylasesThe scaffold mimics the core of the natural cofactor, allowing for competitive binding.
Medicinal Chemistry Targeted Drug Delivery VehicleFunctionalized derivatives can leverage biotin transport pathways to enter specific cells. researchgate.net
Materials Science Monomer for Chiral PolymersThe inherent chirality of the scaffold can impart chiroptical properties to new materials.
Sensing Backbone for Molecular SensorsFunctional groups appended to the rigid scaffold can be positioned for selective analyte binding.

Harnessing Artificial Intelligence and Machine Learning for Accelerated Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate the pace of chemical discovery. uni-jena.de For this compound, these technologies can be applied across the entire research and development pipeline. mdpi.com

Future research will harness AI/ML for:

Retrosynthesis and Reaction Optimization: ML models, trained on vast reaction databases, can predict novel, efficient synthetic routes to complex derivatives. chemrxiv.org AI algorithms can also optimize reaction conditions (e.g., temperature, catalyst loading, solvent) in real-time using automated synthesis platforms. technologynetworks.com

Property Prediction: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to rapidly predict the biological activity, toxicity, or material properties of virtual compounds, enabling the screening of immense chemical spaces.

De Novo Design: Employing generative models to design entirely new molecules based on the this compound scaffold that are optimized for a specific function, such as binding to a protein target or exhibiting a desired band gap.

Table 5: Application of AI/ML in the Research Pipeline
Research StageAI/ML Tool/TechniqueObjective
Synthesis Planning Retrosynthesis Prediction ModelsIdentify novel and efficient synthetic pathways to new derivatives. chemrxiv.org
Reaction Optimization Bayesian Optimization AlgorithmsRapidly find the optimal reaction conditions for maximum yield and purity.
Virtual Screening Machine Learning-based QSAR/QSPRPredict the biological activity or material properties of thousands of virtual derivatives. numberanalytics.com
Molecule Generation Generative Adversarial Networks (GANs)Design novel molecules with optimized properties for a specific target application.

Q & A

Basic: What are the key synthetic routes for cis-Hexahydro-1H-thieno[3,4-c]pyrrole, and how do reaction conditions affect yield?

Answer:
The synthesis of this compound often involves cyclization strategies using precursors like thiophene or pyrrole derivatives. A common method includes reducing bicyclic intermediates with boron-based reducing agents (e.g., NaBH4_4) in the presence of Lewis acids to stabilize reactive intermediates and enhance stereochemical control . For example, the hydrochloride salt (CAS 1378710-42-9) is synthesized via hydrogenation of a thieno-pyrrole precursor under acidic conditions, yielding a molar mass of 165.68 g/mol . Reaction temperature, solvent polarity, and catalyst selection critically influence yield. Lower temperatures (0–5°C) minimize side reactions, while polar aprotic solvents (e.g., DMF) improve cyclization efficiency .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?

Answer:
Stereochemical inconsistencies often arise from competing reaction pathways (e.g., epimerization during reduction). To address this:

  • Chiral auxiliaries : Use enantiomerically pure starting materials or chiral catalysts (e.g., Ru-BINAP complexes) to enforce stereoselectivity .
  • Dynamic resolution : Employ kinetic control by quenching reactions at specific timepoints to favor the cis isomer .
  • Analytical validation : Combine 1H^{1}\text{H}-NMR coupling constants and X-ray crystallography to confirm the 3aR,6aS configuration, as seen in structurally analogous compounds .

Basic: What spectroscopic methods are optimal for characterizing the structure of this compound?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are critical for identifying the bicyclic framework. Key signals include downfield-shifted protons adjacent to sulfur (δ 3.2–3.8 ppm) and pyrrolic carbons (δ 45–55 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 165.68 (for the hydrochloride salt) .
  • X-ray diffraction : Resolves the fused thieno-pyrrole ring system and confirms the cis configuration, as demonstrated in structurally related octahydropyrano-pyrrole derivatives .

Advanced: What strategies mitigate side reactions in the cyclization steps of this compound synthesis?

Answer:

  • Protecting groups : Temporarily block reactive nitrogen or sulfur sites to prevent undesired nucleophilic attacks. For example, Boc-protected intermediates reduce dimerization .
  • Lewis acid catalysis : BF3_3·OEt2_2 or ZnCl2_2 accelerates cyclization while suppressing elimination byproducts .
  • Microwave-assisted synthesis : Shortens reaction time (e.g., 10–15 minutes at 100°C), minimizing thermal degradation .

Basic: What are the stability and storage requirements for this compound derivatives?

Answer:

  • Stability : The hydrochloride salt is hygroscopic and prone to oxidation. Store under inert gas (Ar/N2_2) at –20°C in amber vials .
  • Degradation pathways : Exposure to light or moisture leads to sulfoxide formation (detectable via TLC or HPLC). Stabilizers like BHT (0.1% w/w) can extend shelf life .

Advanced: How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?

Answer:
The sulfur atom in the thiophene ring enhances electron density, making the compound a potent nucleophile in SN2^2 reactions. This property is exploited in:

  • Enzyme inhibition : The bicyclic system mimics transition states in protease inhibition (e.g., HCV NS3/4A protease) .
  • Receptor binding : Computational docking studies (e.g., AutoDock Vina) show high affinity for G-protein-coupled receptors (GPCRs) due to conformational rigidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.